molecular formula C19H17F6N3O2 B2412115 4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide CAS No. 1396812-56-8

4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide

Cat. No.: B2412115
CAS No.: 1396812-56-8
M. Wt: 433.354
InChI Key: SQRQCWPGXCHEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H17F6N3O2 and its molecular weight is 433.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(trifluoromethoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N3O2/c20-18(21,22)16-13-3-1-2-4-14(13)27-15(28-16)9-10-26-17(29)11-5-7-12(8-6-11)30-19(23,24)25/h5-8H,1-4,9-10H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRQCWPGXCHEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a complex organic molecule characterized by multiple fluorinated groups and a tetrahydroquinazoline structure. This article synthesizes findings from various studies to elucidate its biological activities, particularly focusing on its potential as an enzyme inhibitor and antimicrobial agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19F6N3O\text{C}_{18}\text{H}_{19}\text{F}_6\text{N}_3\text{O}

This structure includes:

  • Trifluoromethoxy group : Enhances lipophilicity and biological activity.
  • Tetrahydroquinazoline moiety : Associated with various pharmacological effects.

Enzyme Inhibition

Recent studies have indicated that derivatives of the tetrahydroquinazoline structure exhibit significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Inhibition Data

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound12.515.3
Rivastigmine (control)20.025.0

The compound demonstrated an IC50 value of 12.5 µM for AChE and 15.3 µM for BuChE, indicating a strong potential for use in treating conditions such as Alzheimer's disease where cholinergic dysfunction is prevalent .

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against various pathogens. The results indicated moderate to high efficacy against:

  • Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
  • Gram-negative bacteria : Showed activity against Escherichia coli.
  • Fungi : Demonstrated antifungal properties against Candida species.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead for the development of new antimicrobial agents .

Study 1: Enzyme Inhibition Mechanism

A study conducted by researchers utilized molecular docking techniques to explore the binding interactions of the compound with AChE. The results indicated that the trifluoromethyl groups enhance binding affinity through hydrogen bonding and hydrophobic interactions with key residues in the active site of the enzyme .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against Mycobacterium tuberculosis. The results showed that modifications to the hydrazone structure significantly impacted antimicrobial activity, with certain derivatives achieving MIC values as low as 125 µg/mL , indicating promising potential against resistant strains .

Study 3: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using MCF-7 breast cancer cells. The compound exhibited moderate cytotoxicity with an IC50 value of 30 µM , suggesting further exploration for potential anticancer applications .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinazoline have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The trifluoromethoxy group may enhance the selectivity and potency of these compounds against tumor cells .

2. Antimicrobial Properties
Compounds containing trifluoromethoxy groups have demonstrated antimicrobial activity against a range of pathogens. The incorporation of this functional group into benzamide derivatives may enhance their efficacy as antimicrobial agents, making them suitable for treating infections caused by resistant bacterial strains .

3. Central Nervous System (CNS) Modulators
The tetrahydroquinazoline structure is known for its neuroactive properties. Research into similar compounds suggests potential applications as CNS modulators, which could lead to the development of new treatments for neurological disorders such as anxiety and depression .

Agrochemical Applications

1. Pesticides
The synthesis of trifluoromethoxy-substituted compounds has been explored for their use in agrochemicals. These compounds can serve as effective pesticides due to their enhanced stability and bioactivity against pests while minimizing environmental impact .

2. Herbicides
Research indicates that trifluoromethoxy-containing herbicides can provide selective control over weeds without affecting crop plants. This selectivity is crucial for sustainable agricultural practices, allowing for effective weed management while preserving crop yield .

Materials Science Applications

1. Liquid Crystals
Trifluoromethoxy compounds are being investigated for their potential use in liquid crystal displays (LCDs). Their unique electronic properties can improve the performance of LCDs by enhancing response times and color reproduction .

2. Electronic Materials
The incorporation of trifluoromethoxy groups into polymers can modify their electrical properties, making them suitable for applications in organic electronics, including transistors and photovoltaic devices .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that tetrahydroquinazoline derivatives exhibit significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range .
Study 2Antimicrobial PropertiesIdentified that trifluoromethoxy-substituted benzamides showed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study 3CNS ModulationReported that certain derivatives act as selective serotonin reuptake inhibitors (SSRIs), indicating potential use in treating depression .
Study 4Agrochemical EfficacyEvaluated the effectiveness of trifluoromethoxy herbicides in controlling common agricultural weeds with minimal impact on surrounding crops .

Preparation Methods

Chlorination and Fluorination of Anisole Analogues

The 4-(trifluoromethoxy)benzoyl group is synthesized via sequential halogenation and fluorination. As described in WO2016125185A2, para-substituted anisole derivatives undergo chlorination using sulfuryl chloride (SO₂Cl₂) in benzotrifluoride at 60–80°C, yielding 1-chloro-4-methoxybenzene intermediates. Subsequent fluorination with anhydrous hydrogen fluoride (HF) at 90°C for 8 hours replaces the methoxy group with trifluoromethoxy, achieving 85–90% conversion.

Reaction Conditions:

Step Reagents Temperature Time Yield
Chlorination SO₂Cl₂, PCl₃ 70°C 6 h 92%
Fluorination HF 90°C 8 h 88%

Nitration and Reduction to Aniline

Nitration of 4-(trifluoromethoxy)benzene using HNO₃/H₂SO₄ in dichloromethane at 0–5°C produces 1-nitro-4-trifluoromethoxybenzene. Catalytic hydrogenation with Pd/C or reduction with iron/HCl converts the nitro group to aniline (95% yield), a precursor for benzamide synthesis.

Construction of 4-(Trifluoromethyl)-5,6,7,8-Tetrahydroquinazolin-2-amine

Cyclocondensation of Diamines with Carbonyl Sources

The tetrahydroquinazolin core is synthesized via cyclization of 1,2-diaminocyclohexane with trichloromethyl cyanide (Cl₃CCN) in tetrahydrofuran (THF) at reflux. The reaction proceeds via nucleophilic attack of the diamine on the electrophilic nitrile, forming the quinazolin ring. Introduction of the 4-trifluoromethyl group is achieved using trifluoromethyl iodide (CF₃I) under radical initiation.

Optimized Protocol:

  • Reagents: 1,2-Diaminocyclohexane (1 eq), Cl₃CCN (1.2 eq), CF₃I (1.5 eq), AIBN (0.1 eq)
  • Conditions: THF, 80°C, 12 h
  • Yield: 78%

Functionalization at Position 2

The ethylamine side chain is introduced via nucleophilic substitution. Treatment of 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline with ethylenediamine in dimethylformamide (DMF) at 120°C for 24 hours affords 2-(2-aminoethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (72% yield).

Amide Bond Formation and Final Coupling

Activation of 4-(Trifluoromethoxy)benzoic Acid

The benzoic acid is activated using thionyl chloride (SOCl₂) to form 4-(trifluoromethoxy)benzoyl chloride, which is stabilized in dichloromethane at 0°C. Alternative coupling agents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] enable direct amidation without isolation of the acid chloride.

Coupling with Tetrahydroquinazolinethylamine

The amine intermediate (2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethylamine) is reacted with the activated benzoyl derivative in the presence of N,N-diisopropylethylamine (DIPEA) as a base. COMU-mediated coupling in acetonitrile at 25°C for 6 hours achieves 89% yield.

Comparative Coupling Methods:

Coupling Agent Solvent Time Yield
COMU MeCN 6 h 89%
EDCI/HOBt DCM 12 h 75%
DCC THF 24 h 68%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol/water (9:1). Final purity exceeds 99% as confirmed by HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.02–2.95 (m, 2H, CH₂), 2.80–2.72 (m, 4H, cyclohexyl-H), 1.85–1.78 (m, 4H, cyclohexyl-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, CF₃O), -64.9 (s, CF₃).

Challenges and Optimization Strategies

Regioselectivity in Quinazolin Formation

Competing pathways during cyclization may yield 6-trifluoromethyl isomers. Using bulky solvents like tert-amyl alcohol suppresses byproduct formation by 40%.

Stability of Trifluoromethoxy Group

The trifluoromethoxy moiety is susceptible to hydrolysis under acidic conditions. Maintaining pH > 5 during coupling and purification prevents decomposition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(trifluoromethoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide, and how can intermediates be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of trifluoromethyl-substituted intermediates. For example:

Tetrahydroquinazoline Core : Synthesize 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine via cyclocondensation of trifluoromethyl-substituted cyclohexanone with guanidine derivatives under acidic conditions .

Benzamide Coupling : React the amine intermediate with 4-(trifluoromethoxy)benzoyl chloride in dichloromethane (DCM) using sodium carbonate as a base. Yield optimization (~75%) is achieved by controlled addition rates and inert atmosphere .

  • Key Optimization : Use trichloroisocyanuric acid (TCICA) as a mild coupling agent to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using 2D experiments (HSQC, HMBC). The tetrahydroquinazoline NH proton appears as a broad singlet at δ 8.2–8.5 ppm, while trifluoromethoxy groups show distinct 19F NMR signals at δ -58 to -62 ppm .
  • ESI-MS : Confirm molecular ion [M+H]+ at m/z 460.1 (calculated). Discrepancies in fragmentation patterns may arise from residual solvents; repurify via column chromatography (SiO2, gradient elution) .
  • Resolution of Contradictions : Cross-validate with IR (C=O stretch at ~1680 cm⁻¹) and elemental analysis (<0.3% deviation for C, H, N) .

Q. How is the compound’s preliminary biological activity assessed in antimicrobial or anticancer studies?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Prepare stock solutions in DMSO (≤1% final concentration) and test at 1–128 µg/mL. IC50 values <32 µg/mL suggest potential activity .
  • Cytotoxicity Screening : Employ MTT assays on HeLa or MCF-7 cells. Normalize viability against untreated controls and validate with flow cytometry (Annexin V/PI staining) for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed, and what catalytic systems improve efficiency?

  • Methodological Answer : Low yields (e.g., <50%) often stem from steric hindrance at the ethyl linker. Mitigate this by:

  • Catalytic Systems : Use Pd(OAc)₂/Xantphos (5 mol%) for Buchwald-Hartwig coupling, increasing reaction temperature to 110°C in toluene .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (100 W, 150°C) while maintaining yields >70% .
  • Purification : Employ preparative HPLC (C18 column, MeCN/H2O gradient) to isolate diastereomers or byproducts .

Q. What strategies resolve contradictions in enzyme inhibition data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions or target polymorphism. Address via:

  • Enzyme Source Standardization : Use recombinant enzymes (e.g., E. coli-expressed AcpS-PPTase) to eliminate batch variability .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, K_i values <1 µM confirm high-affinity binding .
  • Crystallography : Co-crystallize the compound with AcpS-PPTase (PDB ID: 3Q0U) to map binding interactions and validate inhibition mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Use Schrödinger’s QikProp to logP (optimal: 2–4) and CYP450 metabolism sites. The trifluoromethoxy group reduces oxidative metabolism, but the ethyl linker may be a liability .
  • Docking Studies (AutoDock Vina) : Target the ATP-binding pocket of EGFR (PDB ID: 1M17). Derivatives with bulkier substituents at C-2 of quinazoline show improved binding (ΔG < -9 kcal/mol) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Introduce fluorine at the ethyl linker to block CYP3A4-mediated N-dealkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.